Desmethylsildenafil-d8 Citrate

Description

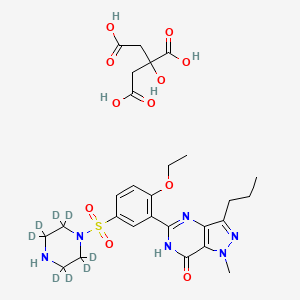

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i9D2,10D2,11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQCFAWFDJJQE-QPUNNWGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678725 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-06-9 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethylsildenafil-d8 Citrate: Structural Characterization and Analytical Applications in Pharmacokinetics

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precise quantification of active metabolites is as critical as tracking the parent compound. Desmethylsildenafil-d8 Citrate serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for quantifying N-desmethyl sildenafil—the primary, pharmacologically active metabolite of the PDE5 inhibitor sildenafil. This whitepaper elucidates the structural properties, metabolic context, and self-validating analytical methodologies associated with Desmethylsildenafil-d8 Citrate, providing researchers with a definitive guide for robust LC-MS/MS assay development.

Chemical Architecture and Physicochemical Profile

Desmethylsildenafil (also known as UK-103,320) is formed via the oxidative N-demethylation of sildenafil's piperazine ring. To create an ideal internal standard for mass spectrometry, eight hydrogen atoms on the piperazine ring are replaced with deuterium (

The compound is most commonly synthesized and utilized as a citrate salt to dramatically improve its aqueous solubility and solid-state stability compared to the free base form[2].

Structural Causality in Mass Spectrometry

The placement of the eight deuterium atoms on the piperazine ring is an intentional structural design. During Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the molecule fragments. The +8 Da mass shift cleanly separates the isotopic envelope of the internal standard from the naturally occurring heavy isotopes of the unlabeled analyte, entirely eliminating MS/MS cross-talk[3].

Table 1: Physicochemical Properties of Desmethylsildenafil-d8 Citrate

| Property | Specification |

| CAS Number | 1215071-06-9 (Citrate) / 1185168-06-2 (Free Base)[2][4] |

| Molecular Formula | |

| Molecular Weight | 660.7 g/mol (Citrate) / 468.6 g/mol (Free Base)[4] |

| Isotopic Enrichment | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

Pharmacological Context: The Sildenafil Metabolic Pathway

Sildenafil undergoes extensive hepatic first-pass metabolism. The biotransformation is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4 (major route) and CYP2C9 (minor route)[5]. This oxidative cleavage removes the methyl group from the piperazine ring, generating N-desmethyl sildenafil.

Crucially, this metabolite retains approximately 50% of the parent drug's PDE5 inhibitory in vitro potency. Because its plasma concentrations reach roughly 40% of the parent drug's levels, N-desmethyl sildenafil accounts for nearly 20% of the overall clinical pharmacological effect[5]. Accurate quantification of this metabolite is therefore mandatory for complete bioequivalence and PK studies.

Hepatic N-demethylation pathway of Sildenafil mediated by CYP3A4/CYP2C9.

Analytical Imperative: Why a Stable Isotope-Labeled Internal Standard?

When analyzing complex biological matrices (like human plasma) using LC-MS/MS, co-eluting endogenous compounds often cause matrix effects —specifically, the suppression or enhancement of analyte ionization in the ESI source.

Desmethylsildenafil-d8 Citrate is structurally and chemically identical to the target analyte, save for its isotopic mass. Consequently, it exhibits the exact same chromatographic retention time and ionization efficiency. By measuring the ratio of the unlabeled analyte's peak area to the d8-internal standard's peak area, researchers create a self-correcting mathematical system. Any matrix-induced signal suppression affects both molecules equally, canceling out the error and ensuring absolute quantitative accuracy[3].

Self-Validating LC-MS/MS Experimental Protocol

The following methodology details a validated, high-throughput extraction and quantification protocol for N-desmethyl sildenafil using Desmethylsildenafil-d8 Citrate as the SIL-IS[3][6].

A. Reagent Preparation

-

Stock Solutions: Dissolve Desmethylsildenafil-d8 Citrate in 50:50 Methanol:Water to yield a

stock. -

Working IS Solution: Dilute the stock with 50:50 Acetonitrile:Water to a final working concentration of

. Causality: Acetonitrile is chosen to prevent premature precipitation when spiked into plasma.

B. Sample Extraction (Protein Precipitation)

-

Aliquot

of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube. -

Add

of the Working IS Solution ( -

Add

of ice-cold Acetonitrile (containing -

Vortex vigorously for 1 minute, then centrifuge at

for 10 minutes at -

Transfer the clear supernatant to an autosampler vial for injection.

Standardized LC-MS/MS sample preparation workflow using SIL-IS.

C. LC-MS/MS Configuration & Fragmentation Mechanics

Chromatographic separation is typically achieved on a C18 column using a gradient of Water (

Mechanistic Insight into MRM Transitions:

During CID, the precursor ion of N-desmethyl sildenafil (

Table 2: Optimized MRM Transitions (+ESI)

| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) |

| N-desmethyl sildenafil | 461.3 | 283.4 | 50 |

| Desmethylsildenafil-d8 | 469.4 | 283.4 | 50 |

D. System Self-Validation Checks

To ensure the protocol is self-validating, every analytical batch must include:

-

Double Blank: Plasma with no analyte and no IS (verifies absence of endogenous interference at the retention time).

-

Zero Standard: Plasma with IS only (verifies that the d8-IS does not contain un-deuterated impurities that contribute to the analyte channel).

-

Quality Control (QC) Samples: Spiked at low, medium, and high concentrations, which must back-calculate to within

of their nominal values to validate the run's integrity.

Conclusion

Desmethylsildenafil-d8 Citrate is an indispensable chemical tool for modern pharmacological analysis. By leveraging its precise isotopic mass shift and identical physicochemical behavior to the target metabolite, bioanalytical scientists can engineer highly robust, self-correcting LC-MS/MS assays. These methodologies ensure that the pharmacokinetic profiling of sildenafil remains accurate, reproducible, and compliant with stringent regulatory standards.

References

-

VIAGRA - accessdata.fda.gov | fda.gov | 5

-

Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed | nih.gov | 6

-

Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods | rsc.org | 3

-

N-Desmethyl Sildenafil-d8 (Desmethylsildenafil-d8) | Stable Isotope | medchemexpress.com | 1

-

1215071-06-9 | MFCD10567104 | C27H28D8N6O11S - Key Organics | keyorganics.net | 2

-

5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-

ngcontent-ng-c347536016="" class="ng-star-inserted">2H_8)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one - PubChem | nih.gov | 4

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C21H28N6O4S | CID 136219910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Architecture of Sildenafil: N-Demethylation Dynamics and Pharmacokinetic Profiling

Executive Summary

Sildenafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor widely utilized for erectile dysfunction and pulmonary arterial hypertension. Because the drug undergoes extensive hepatic first-pass metabolism, understanding its biotransformation is critical for predicting drug-drug interactions (DDIs) and establishing safe dosing regimens[1]. This technical guide provides an in-depth analysis of the N-demethylation of sildenafil into its primary active metabolite, N-desmethylsildenafil (UK-103,320), detailing the biphasic enzyme kinetics, in vitro microsomal assay protocols, and advanced LC-MS/MS analytical techniques required for pharmacokinetic profiling.

Structural and Mechanistic Overview of N-Demethylation

Upon systemic absorption, sildenafil is predominantly cleared via hepatic oxidative metabolism[1]. The primary metabolic event is the N-demethylation of the piperazine ring, which converts the parent drug into N-desmethylsildenafil, chemically designated as UK-103,320[2][3]. This metabolite is pharmacologically active, retaining approximately 50% of the parent compound's PDE5 inhibitory potency, and accounts for nearly 20% of the drug's total clinical efficacy in vivo[1][4].

The biotransformation is catalyzed by two distinct cytochrome P450 (CYP450) isoenzymes:

-

CYP3A4: The dominant pathway, responsible for 75% to 79% of the N-demethylation process[2][5].

-

CYP2C9: The secondary pathway, contributing up to 20% of the metabolite's formation[2][5].

Figure 1: Hepatic N-demethylation pathway of Sildenafil to UK-103,320 via CYP3A4 and CYP2C9.

Biphasic Enzyme Kinetics: CYP3A4 vs. CYP2C9

The dual-enzyme nature of sildenafil metabolism creates a unique biphasic kinetic profile. Understanding the causality behind these kinetics is essential for researchers modeling clearance rates under varying physiological concentrations.

-

High-Affinity, Low-Capacity (CYP2C9): At low substrate concentrations (e.g., 2.5 µM), CYP2C9 plays a disproportionately large role due to its high affinity (low

of ~27 µM) for sildenafil.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -

Low-Affinity, High-Capacity (CYP3A4): As the concentration of sildenafil increases (e.g., up to 250 µM), the low-capacity CYP2C9 enzyme saturates. CYP3A4, possessing a much higher

(~221 µM) and higher maximum velocity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Table 1: Michaelis-Menten Kinetic Parameters for Sildenafil N-Demethylation (Data synthesized from recombinant human CYP enzyme assays[2][6])

| Enzyme Isoform | Affinity Level | Capacity Level | ||

| CYP3A4 | 221 ± 45 | 65 - 138 | Low | High |

| CYP2C9 | 27 ± 3 | 78 | High | Low |

Experimental Methodology: In Vitro Microsomal Assay Protocol

To evaluate the metabolic stability and DDI potential of sildenafil, pharmacologists rely on Human Liver Microsomes (HLM) or recombinant CYP supersomes. The following self-validating protocol outlines the standard workflow for quantifying the formation of UK-103,320.

Causality in Experimental Design: Testing must be conducted across a broad concentration gradient (2.5 µM to 250 µM) to accurately capture the biphasic contributions of both CYP2C9 and CYP3A4[2].

Figure 2: Step-by-step in vitro microsomal assay workflow for sildenafil metabolism.

Step-by-Step Protocol:

-

Matrix Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 to support enzymatic stability.

-

Incubation Mixture: Combine HLM (final protein concentration of 0.5 to 1.0 mg/mL) with sildenafil[2].

-

Selective Inhibitor Profiling (Parallel Assay): To isolate specific enzyme contributions, pre-incubate the mixture for 5 minutes with selective chemical inhibitors:

-

Reaction Initiation: Introduce an NADPH-regenerating system (typically 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the oxidative reaction. Incubate at 37°C in a shaking water bath[6].

-

Quenching: After 30 to 60 minutes, terminate the reaction instantly by adding an equal volume of ice-cold acetonitrile or methanol. This step must include an internal standard (e.g., sildenafil-d8 or DA-8159) to correct for extraction losses and ensure self-validation of the recovery rate[7][8].

-

Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins. Extract the clear supernatant for downstream analysis[7].

Analytical Detection and Quantification via LC-MS/MS

The precise quantification of sildenafil and its N-desmethyl metabolite requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: A reverse-phase column (such as a Luna phenylhexyl column) is typically employed. The mobile phase generally consists of an acetonitrile-ammonium formate mixture (e.g., 10 mM, pH 6.0) to ensure sharp peak resolution[7].

-

Mass Spectrometry Parameters: Detection is executed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) operating in the positive ion mode[7][8].

-

Ion Transitions: In multiple reaction-monitoring (MRM) mode, the primary transition for quantifying sildenafil is m/z 475

311.1. For the active metabolite UK-103,320, the specific transition is m/z 461 -

Validation Metrics: When utilizing solid-phase extraction and optimized LC-MS/MS, the lower limit of quantification (LLOQ) can reach between 0.78 ng/mL and 2.0 ng/mL, providing the robust sensitivity required for rigorous pharmacokinetic profiling[7][8].

Clinical and Pharmacological Implications

Because sildenafil clearance is heavily reliant on CYP3A4, the drug is highly susceptible to pharmacokinetic DDIs.

-

Enzyme Inhibition: Co-administration with potent CYP3A4 inhibitors—such as ritonavir, ketoconazole, erythromycin, or clarithromycin—drastically reduces the N-demethylation process. This inhibits the formation of UK-103,320, significantly prolonging the half-life of the parent drug and increasing the risk of severe hypotensive events[1][9].

-

Enzyme Induction: Conversely, CYP3A4 inducers like rifampicin or bosentan accelerate the clearance of sildenafil, which can lead to sub-therapeutic plasma concentrations and reduced clinical efficacy[1][9].

-

Pharmacogenomics: Recent studies have demonstrated that allelic variations (polymorphisms) in specific populations significantly alter intrinsic clearance (

). For example, numerous novel CYP2C9 alleles (36–60) and CYP3A4 alleles (28–34) identified in the Chinese population exhibit drastically different enzymatic activities toward sildenafil N-demethylation, underscoring the future necessity of personalized, genotype-guided dosing strategies[6].

References

-

[1] Bolt Pharmacy. "How to Get Sildenafil Out of Your System: Clearance & Safety." Available at: [Link]

-

[5] Ovid. "Letters to the Editor: The CYP2C9 genotype does not influence sildenafil pharmacokinetics in healthy volunteers." Available at: [Link]

-

[2] National Institutes of Health (NIH). "Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil." Available at:[Link]

-

[4] U.S. Food and Drug Administration (FDA). "Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil." Available at: [Link]

-

[7] PubMed / NIH. "Simultaneous determination of sildenafil and its active metabolite UK-103320 in human plasma using liquid chromatography-tandem mass spectrometry." Available at: [Link]

-

[6] National Institutes of Health (NIH). "Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism." Available at: [Link]

-

[8] Defense Technical Information Center (DTIC). "Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities." Available at: [Link]

-

[9] Auctores Journals. "Clinical Pharmacology of Sildenafil in Infants and Children." Available at: [Link]

Sources

- 1. How to Get Sildenafil Out of Your System: Clearance & Safety [boltpharmacy.co.uk]

- 2. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ovid.com [ovid.com]

- 6. Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of sildenafil and its active metabolite UK-103,320 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. auctoresonline.com [auctoresonline.com]

Pharmacokinetic and Pharmacodynamic Divergence: Sildenafil Citrate vs. N-Desmethylsildenafil

Introduction and Mechanistic Overview

Sildenafil citrate is a potent, reversible, and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5)[1]. By preventing the degradation of cGMP in the corpus cavernosum and pulmonary vasculature, sildenafil facilitates smooth muscle relaxation and vasodilation[1]. However, the systemic efficacy and pharmacokinetic profile of sildenafil cannot be evaluated in isolation. Upon oral administration, sildenafil undergoes extensive first-pass hepatic metabolism, yielding a primary active circulating metabolite: N-desmethylsildenafil (UK-103,320)[2].

For researchers and drug development professionals conducting bioequivalence studies, drug-drug interaction (DDI) profiling, or pediatric dose adjustments, understanding the precise structural, pharmacodynamic, and pharmacokinetic divergence between the parent compound and this specific metabolite is critical.

Structural Biology and Pharmacodynamics

The biotransformation of sildenafil to N-desmethylsildenafil is driven primarily by the hepatic cytochrome P450 isoenzyme CYP3A4 (major route) and CYP2C9 (minor route)[2]. The structural alteration is highly specific: the removal of a single methyl group from the piperazine ring of the sildenafil molecule[2].

This N-demethylation has a direct causal effect on the molecule's pharmacodynamics. The loss of the methyl group slightly alters the steric and electronic fit of the molecule within the catalytic domain of the PDE5 enzyme. Consequently, N-desmethylsildenafil exhibits approximately 50% of the in vitro PDE5 inhibitory potency of the parent compound[2]. While sildenafil demonstrates a half-maximal inhibitory concentration (IC50) of approximately 3.5 nmol/L for PDE5, the desmethyl metabolite operates with an IC50 of roughly 7.0 nmol/L[2].

Hepatic biotransformation of sildenafil to its active metabolite and their relative PDE5 affinities.

Comparative Pharmacokinetics and Systemic Exposure

Despite the reduction in receptor affinity, N-desmethylsildenafil reaches high systemic concentrations. The plasma concentration of this metabolite constitutes approximately 40% of the overall fraction of the observed systemic exposure (Area Under the Curve, AUC) of sildenafil[2]. Because it retains 50% of the parent drug's potency and achieves 40% of its systemic exposure, N-desmethylsildenafil is responsible for approximately 20% of the total pharmacological effect of an administered sildenafil dose[3].

Both compounds share similar distribution and elimination characteristics, including a high degree of plasma protein binding (~96%) and parallel terminal half-lives of approximately 3 to 4 hours[1][3].

Quantitative Pharmacokinetic Summary

| Parameter | Sildenafil Citrate | N-Desmethylsildenafil | Clinical Significance |

| PDE5 IC50 | ~3.5 nmol/L[2] | ~7.0 nmol/L[2] | Metabolite retains 50% in vitro potency. |

| Plasma Protein Binding | ~96%[1] | ~96%[3] | Highly bound; only 4% is pharmacologically active. |

| Terminal Half-Life (t1/2) | 3 – 4 hours[3] | ~4 hours[2] | Parallel elimination kinetics in healthy adults. |

| Relative Systemic Exposure | 100% (Baseline) | ~40% of Parent AUC[2] | High conversion rate via first-pass metabolism. |

| Total Efficacy Contribution | ~80% | ~20%[3] | Metabolite significantly contributes to vasodilation. |

Bioanalytical Methodologies: Simultaneous LC-MS/MS Quantification

To accurately map the pharmacokinetic profile during clinical trials, researchers must simultaneously quantify both the parent drug and the active metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and ability to differentiate the compounds based on their mass-to-charge (m/z) ratios[4].

Self-validating LC-MS/MS bioanalytical workflow for simultaneous quantification in plasma matrices.

Step-by-Step Experimental Protocol

The following protocol outlines a robust, matrix-effect-controlled methodology for plasma extraction and quantification[4][5]:

-

Sample Aliquoting & Internal Standard Addition: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike the sample with a stable isotopically labeled internal standard (IS) mixture containing Sildenafil-d8 and N-desmethylsildenafil-d8[4][5].

-

Causality: Deuterated standards co-elute with the analytes, ensuring that any ion suppression or enhancement caused by the plasma matrix affects the analyte and the IS equally, thereby preserving the quantitative ratio.

-

-

Liquid-Liquid Extraction (LLE): Add 1.0 mL of an organic solvent, such as methyl tert-butyl ether (MTBE), to the plasma[2]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Causality: MTBE is highly selective for lipophilic basic drugs like sildenafil. LLE leaves polar matrix components (e.g., phospholipids, proteins) in the aqueous layer, yielding a significantly cleaner extract than simple protein precipitation, which protects the MS source from contamination.

-

-

Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate and acetonitrile)[5].

-

Chromatographic Separation: Inject 2–5 µL onto a C18 analytical column (e.g., Zorbax SB C18). Run an isocratic or gradient elution at a flow rate of 0.6 mL/min[5].

-

Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition m/z 475.0 → 100.3 for sildenafil.

-

Monitor the transition m/z 461.2 → 310.8 for N-desmethylsildenafil.

-

Self-Validating System Mechanisms

To ensure scientific integrity, this protocol functions as a self-validating system:

-

Matrix Effect Control: The use of N-desmethylsildenafil-d8 automatically corrects for inter-patient variations in plasma lipid content[4]. If ion suppression occurs, the IS signal drops proportionally, keeping the Analyte/IS area ratio constant.

-

Linearity and Accuracy: Calibration curves must demonstrate an

over a dynamic range of 1.0 ng/mL to 500 ng/mL[5]. Intra- and inter-day precision (RSD) must remain within ±10% using low, medium, and high Quality Control (QC) samples[5].

Clinical and Toxicological Implications

Understanding the distinct kinetics of sildenafil and N-desmethylsildenafil is vital in specialized clinical scenarios:

-

Drug-Drug Interactions (CYP3A4 Inducers): Co-administration of sildenafil with bosentan (an endothelin receptor antagonist and CYP3A4 inducer used in pulmonary arterial hypertension) drastically alters the pharmacokinetic landscape. Bosentan accelerates the metabolism of sildenafil, significantly decreasing the maximum plasma concentration (Cmax) and AUC of both the parent drug and the desmethyl metabolite. Notably, bosentan causes a dose-dependent, two-fold increase in the ratio of AUC(desmethylsildenafil) to AUC(sildenafil), indicating a profound shift in the metabolic equilibrium[6].

-

Pediatric Hepatic Congestion: In pediatric patients with palliated single ventricle heart defects, elevated hepatic pressures severely impact drug clearance. While the clearance of parent sildenafil remains relatively stable, the clearance of the active N-desmethylsildenafil metabolite is significantly delayed. As hepatic pressure increases, the clearance of the metabolite can decrease up to 7-fold, leading to a 1.5-fold increase in total active drug exposure[7]. This necessitates precise LC-MS/MS monitoring to prevent dose-dependent toxicity.

References

- BenchChem. "A Comparative Guide to the Quantification of N-Desmethyl Sildenafil Using N-Desmethyl Sildenafil-d8 as an Internal Standard." BenchChem Technical Resources.

- IT Medical Team. "Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine n-desmethylsildenafil." IT Medical Team Journals.

- PMC. "Pharmacokinetics of Intravenous Sildenafil in Children with Palliated Single Ventricle Heart Defects: Effect of Elevated Hepatic Pressures." National Institutes of Health.

- Wikipedia. "Sildenafil." Wikimedia Foundation.

- PMC. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." National Institutes of Health.

- ResearchGate. "DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS." ResearchGate.

- FDA. "VIAGRA (sildenafil citrate) tablets label." U.S. Food and Drug Administration.

- PMC. "Bosentan decreases the plasma concentration of sildenafil when coprescribed in pulmonary hypertension." National Institutes of Health.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bosentan decreases the plasma concentration of sildenafil when coprescribed in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Intravenous Sildenafil in Children with Palliated Single Ventricle Heart Defects: Effect of Elevated Hepatic Pressures - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Stability of Desmethylsildenafil-d8 Isotopes in Biological Matrices: A Comprehensive Technical Guide

Executive Summary

In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precise quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, demands extreme analytical rigor[1]. As a Senior Application Scientist, I approach bioanalytical method validation not as a regulatory checklist, but as a mechanistic system where every variable must be strictly controlled. The integration of Desmethylsildenafil-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective strategy to mitigate matrix effects and extraction variances[2]. However, the reliability of this internal standard is entirely dependent on its isotopic and chemical stability within complex biological matrices such as human plasma and serum[3]. This guide dissects the causality behind isotopic stability, details self-validating experimental workflows, and provides authoritative protocols for LC-MS/MS bioanalysis.

Mechanistic Rationale: The Role of Desmethylsildenafil-d8

The fundamental premise of using a SIL-IS is that it behaves identically to the unlabeled analyte during sample extraction and electrospray ionization (ESI), yet remains mass-resolved by the mass spectrometer[4]. Sildenafil is metabolized in the liver primarily by CYP3A4 and CYP2C9 cytochromes into N-desmethylsildenafil[5]. To quantify this metabolite accurately, Desmethylsildenafil-d8 is spiked into the biological matrix prior to extraction.

Causality of Structural Design

The structural placement of the eight deuterium atoms in Desmethylsildenafil-d8 is not arbitrary. If deuteriums were positioned on exchangeable heteroatoms (e.g., amines or hydroxyls), they would rapidly undergo hydrogen-deuterium (H/D) exchange when exposed to the aqueous environment of human plasma (pH ~7.4). This exchange would cause the SIL-IS to revert to the unlabeled mass, causing catastrophic cross-talk and false-positive analyte amplification. By localizing the deuterium atoms on non-exchangeable aliphatic carbon chains (such as the ethoxy or propyl groups), the isotopic integrity of Desmethylsildenafil-d8 is preserved against physiological pH fluctuations, maintaining its +8 Da mass shift (m/z 469.4 → 283.4)[2][6].

Caption: Sildenafil metabolism pathway and LC-MS/MS integration of Desmethylsildenafil-d8.

Vulnerabilities in Isotope Stability

While Desmethylsildenafil-d8 is highly stable under standard conditions[7], bioanalytical scientists must account for specific vulnerabilities during method development:

-

Chemical Degradation: Like its parent compound, the metabolite is susceptible to oxidative degradation if exposed to prolonged heat or UV light[8].

-

Chromatographic Isotope Effect: The heavier deuterium atoms slightly reduce the molecule's lipophilicity. On a reversed-phase C18 column, this can cause the SIL-IS to elute fractionally earlier than the unlabeled analyte[3]. Causality: If this retention time shift becomes too pronounced, the analyte and the IS will elute into different segments of the matrix background, exposing them to different ion suppression phenomena in the ESI source. Gradient elution must be carefully optimized (e.g., using 2 mM ammonium formate and acetonitrile) to ensure near-perfect co-elution[1].

Self-Validating Experimental Protocols

A robust stability protocol must be a self-validating system. This means every stability assessment must be evaluated against a freshly prepared calibration curve to isolate the variable of time/temperature from potential systemic drift in the LC-MS/MS instrument[4].

Protocol: Matrix Stability Assessment via Protein Precipitation

This step-by-step methodology ensures extraction recovery exceeds 90% while maintaining isotopic stability[1].

-

Stock Solution Preparation: Dissolve Desmethylsildenafil-d8 in LC-MS grade methanol to achieve a 1.0 mg/mL concentration.

-

Causality: Methanol prevents hydrolytic degradation and microbial proliferation that commonly occurs in aqueous stocks, ensuring chemical stability for up to 3 months at -20°C[9].

-

-

Matrix Spiking: Spike blank human plasma with N-desmethylsildenafil at Low, Mid, and High Quality Control (QC) levels (e.g., 3, 30, 300 ng/mL) and a constant SIL-IS concentration (e.g., 50 ng/mL)[2].

-

Protein Precipitation (Extraction): Aliquot 50 µL of the spiked matrix into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: Acetonitrile aggressively denatures plasma proteins (e.g., albumin), preventing them from precipitating on the analytical column and causing backpressure. Formic acid maintains the analytes in a protonated state, maximizing extraction recovery and ESI+ ionization efficiency[1].

-

-

Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Self-validating experimental workflow for assessing SIL-IS stability in biological matrices.

Quantitative Stability Data in Human Plasma

To satisfy FDA and EMA bioanalytical validation guidelines, the stability of Desmethylsildenafil-d8 must demonstrate a deviation of ≤ ±15% from the nominal concentration[2][4]. The table below summarizes typical quantitative stability parameters derived from rigorously validated LC-MS/MS assays[2][3].

| Stability Parameter | Test Conditions | Mean Recovery (%) | Precision (%CV) | Accuracy (%RE) |

| Benchtop Stability | 24 hours at 25°C (Room Temp) | 98.5% | 3.2% | -1.5% |

| Freeze-Thaw Stability | 3 cycles (-80°C to 25°C) | 97.8% | 4.1% | -2.2% |

| Autosampler Stability | 48 hours at 4°C post-extraction | 99.1% | 2.8% | -0.9% |

| Long-Term Stability | 6 months stored at -80°C | 96.4% | 5.5% | -3.6% |

Conclusion

The deployment of Desmethylsildenafil-d8 as an internal standard is a non-negotiable requirement for the high-fidelity bioanalysis of sildenafil pharmacokinetics. By understanding the mechanistic causality behind deuterium placement, protein precipitation dynamics, and chromatographic isotope effects, researchers can build self-validating assays that easily withstand regulatory scrutiny. As demonstrated by the quantitative data, when stored and extracted under optimized conditions, Desmethylsildenafil-d8 exhibits exceptional stability across all standard bioanalytical stress tests.

References

- Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its applic

- Safety Data Sheet for Desmethylsildenafil-D8 - ChemScene -

- DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS - ResearchG

- Chromatogram with N-desmethylsildenafil, sildenafil e quinoxaline...

- Sildenafil 4.

- N-Desmethyl Sildenafil-D8 | CAS 1185168-06-2 - Veeprho Pharmaceuticals -

- Cross-Validation of Analytical Methods: A Comparative Guide to Using Desmethyl Thiosildenafil-d8 - Benchchem -

Sources

- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. chemscene.com [chemscene.com]

- 8. thaiscience.info [thaiscience.info]

- 9. turkjps.org [turkjps.org]

Deconstructing the Matrix: Advanced Identification of Sildenafil Analogs and Metabolites in Dietary Supplements

Introduction: The Chemical Subterfuge

The adulteration of botanical dietary supplements (BDS) with synthetic phosphodiesterase type 5 inhibitors (PDE-5i) represents a sophisticated analytical challenge. Clandestine chemists continuously synthesize novel sildenafil analogs—altering the piperazine ring or sulfonyl group—to evade targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening[1]. Because these unapproved analogs bypass clinical safety evaluations, they pose severe pharmacological risks, including fatal hypotensive crises when co-administered with nitrates[2]. This whitepaper outlines a self-validating, orthogonal analytical framework leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect, isolate, and structurally elucidate novel sildenafil analogs.

Pharmacological Context: The PDE-5 Inhibition Pathway

To understand the structural modifications of sildenafil analogs, one must first understand their pharmacodynamic target. Sildenafil and its derivatives act as competitive inhibitors of the PDE-5 enzyme. By mimicking the structure of cyclic guanosine monophosphate (cGMP), these compounds prevent the hydrolysis of cGMP into inactive GMP, thereby sustaining protein kinase G (PKG) activation and promoting prolonged smooth muscle relaxation (vasodilation).

Mechanism of PDE-5 inhibition by Sildenafil and its designer analogs.

The Orthogonal Analytical Strategy

Traditional triple-quadrupole (QqQ) LC-MS/MS methods operate in Multiple Reaction Monitoring (MRM) mode, which is inherently blind to unknown compounds. To overcome this, modern screening protocols employ Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap HRMS[3]. These platforms provide sub-5 ppm mass accuracy, enabling the calculation of exact empirical formulas for unknown designer modifications[2].

However, mass spectrometry alone cannot differentiate between certain positional isomers. Therefore, a self-validating system must couple HRMS with Preparative HPLC and 2D-NMR[4]. The protocol utilizes orthogonal validation: HRMS provides the molecular weight and fragmentation scaffold, while NMR confirms the exact atomic connectivity, ensuring zero false positives in structural assignment.

Self-validating analytical workflow for the detection and elucidation of novel PDE-5i analogs.

Diagnostic Fragmentation Data

Designer analogs typically modify the piperazine ring (e.g., substituting a methyl group for an ethyl group, yielding homosildenafil) or the sulfonyl group (e.g., replacing it with an acetyl group)[5]. However, the pyrazolopyrimidine core often remains intact. This structural conservation leads to predictable MS/MS fragmentation pathways. By filtering HRMS data for these specific diagnostic ions, analysts can flag the presence of a novel analog even if the parent mass is unknown[1].

| Compound Class | Common Diagnostic Product Ions (m/z) | Structural Origin of Fragment |

| Sildenafil Analogs | 377, 311, 283 | Cleavage of the C-S bond and loss of the ethyl group on the ethoxy substituent[2]. |

| Thiosildenafil Analogs | 393, 327, 299 | Cleavage of the C-N bond and loss of the ethyl group on the ethoxy substituent[2]. |

| Tadalafil Analogs | 169, 135 | Fragmentation of the pyridine-indole ring system[2]. |

| Vardenafil Analogs | 344 | Cleavage of the piperazine moiety[2]. |

Self-Validating Experimental Protocol: Step-by-Step Methodology

Step 1: Matrix Disruption and Liquid-Liquid Extraction (LLE)

-

Procedure: Pulverize 1.0 g of the dietary supplement tablet/capsule. Extract with 10 mL of 100% Methanol using ultrasonic agitation for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter[6].

-

Causality: Sildenafil and its analogs are moderately polar, basic compounds. Methanol effectively disrupts the complex botanical matrix (precipitating large polysaccharides and proteins) while maintaining high solubility for the target analytes.

-

Validation Check: Spike a blank matrix with a known concentration of an isotopically labeled internal standard (e.g., Sildenafil-d8) prior to extraction to monitor recovery rates and matrix effects.

Step 2: UHPLC-HRMS Suspect Screening

-

Procedure: Inject 2 µL of the extract onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Analyze using an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode, acquiring Full Scan (m/z 100–1000) and Data-Dependent MS/MS (ddMS2) spectra[2].

-

Causality: The C18 column provides excellent retention for hydrophobic analogs. HRMS is chosen over QqQ because its high resolving power (typically >70,000 FWHM) allows for the calculation of exact masses (sub-5 ppm error), which is mathematically required to deduce the empirical formula of an unknown adulterant[3].

Step 3: Diagnostic Ion Filtering and Data Processing

-

Procedure: Process the raw data using mass defect filtering and diagnostic ion extraction. Search the MS/MS spectra for the presence of m/z 283.0000 (Sildenafil core) or m/z 299.0000 (Thiosildenafil core)[1].

-

Causality: Clandestine modifications are almost exclusively peripheral. If an unknown chromatographic peak yields an m/z 283 fragment, it is statistically highly probable to be a sildenafil analog, triggering the need for isolation.

Step 4: Preparative HPLC Isolation

-

Procedure: Scale up the extraction to 10–50 g of the supplement. Run the concentrated extract through a Preparative HPLC system using a semi-preparative C18 column. Collect the fraction corresponding to the retention time of the unknown mass identified in Step 3. Evaporate the fraction to dryness to yield the purified solid compound[5].

-

Causality: NMR requires milligram quantities of highly purified analyte (>95% purity). Preparative HPLC bridges the gap between trace-level HRMS detection and macro-level structural elucidation.

Step 5: De Novo Structural Elucidation via NMR

-

Procedure: Dissolve the purified isolate in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Acquire 1D NMR (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) spectra[4].

-

Causality: While HRMS provides the pieces of the puzzle (empirical formula and fragments), NMR provides the instruction manual for how they connect. For example, HMBC (Heteronuclear Multiple Bond Correlation) will definitively prove whether an ethyl group is attached to a piperazine ring nitrogen or an acetyl carbon, distinguishing between closely related positional isomers that MS/MS cannot resolve[5].

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. scispace.com [scispace.com]

- 5. jfda-online.com [jfda-online.com]

- 6. aisberg.unibg.it [aisberg.unibg.it]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of Sildenafil and N-Desmethylsildenafil Using Desmethylsildenafil-d8 Citrate Internal Standard

Introduction & Scientific Rationale

Sildenafil is a potent, reversible inhibitor of phosphodiesterase type 5 (PDE5), widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension[1]. In vivo, it is extensively metabolized in the liver—primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme—into its major active metabolite, N-desmethylsildenafil[1]. Because both the parent drug and its metabolite exhibit significant pharmacological activity, their simultaneous quantification is a strict regulatory requirement in pharmacokinetic (PK), bioequivalence, and toxicological studies[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this assay due to its unparalleled sensitivity and selectivity. However, bioanalytical assays in complex matrices (e.g., human plasma, serum, or wastewater) are highly susceptible to matrix effects, specifically ion suppression or enhancement in the electrospray ionization (ESI) source[3].

Causality of the Internal Standard Choice: To establish a self-validating and robust protocol, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. We utilize Desmethylsildenafil-d8 Citrate as the internal standard[4]. Because it incorporates eight deuterium atoms, its mass is shifted by +8 Da, allowing distinct mass spectrometric resolution from the endogenous analyte. Crucially, its physicochemical properties remain virtually identical to unlabeled N-desmethylsildenafil. It co-elutes exactly with the target analyte, experiencing the exact same matrix micro-environment in the ESI source, thereby perfectly normalizing any ionization variances and extraction recovery losses[3][4].

Pharmacokinetic & Metabolic Pathway

Sildenafil hepatic metabolism pathway to N-desmethylsildenafil via CYP3A4/CYP2C9.

Experimental Methodology

Reagents and Materials

-

Standards: Sildenafil Citrate and N-Desmethylsildenafil reference standards.

-

Internal Standard: N-Desmethylsildenafil-d8 Citrate (SIL-IS)[4].

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality of Extraction Choice: While protein precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which are notorious for causing late-eluting matrix effects and baseline drift. LLE using MTBE selectively partitions the lipophilic analytes into the organic phase, leaving polar matrix components and salts in the aqueous layer, ensuring column longevity and method reliability[2].

Step-by-Step LLE Protocol:

-

Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a clean 2.0 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the Desmethylsildenafil-d8 working internal standard solution (e.g., 500 ng/mL in 50% Methanol). Vortex briefly to integrate the SIL-IS into the matrix.

-

Alkalinization: Add 50 µL of 0.1 M NaOH. Rationale: This raises the pH to un-ionize the basic piperazine nitrogens, driving the analytes into the organic phase.

-

Extraction: Add 1.0 mL of MTBE.

-

Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve sharp phase separation.

-

Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

Step-by-step LC-MS/MS sample preparation and analysis workflow using LLE.

Chromatographic Conditions

Causality of Chromatographic Choices: A sub-2-micron C18 column is selected to provide high theoretical plate counts for sharp peak shapes. The mobile phase utilizes Formic Acid to ensure the analytes remain fully protonated [M+H]+, maximizing positive ESI efficiency, while Ammonium Acetate acts as a volatile buffer to stabilize the pH and ensure reproducible retention times[2].

Table 1: UHPLC Gradient Profile

| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (Water + 10mM NH₄OAc + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |

| 0.00 | 400 | 90 | 10 |

| 0.50 | 400 | 90 | 10 |

| 2.50 | 400 | 10 | 90 |

| 3.50 | 400 | 10 | 90 |

| 3.60 | 400 | 90 | 10 |

| 5.00 | 400 | 90 | 10 |

-

Column: C18 (50 mm × 2.1 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation yields the m/z 283.4 product ion, corresponding to the cleavage of the sulfonamide bond, which is highly stable and abundant for all three compounds[2].

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sildenafil | 475.2 | 283.4 | 50 | 35 |

| N-Desmethylsildenafil | 461.3 | 283.4 | 50 | 33 |

| N-Desmethylsildenafil-d8 (IS) | 469.4 | 283.4 | 50 | 33 |

Method Validation & Self-Validating System Logic

To ensure the protocol acts as a self-validating system, the analytical run must independently verify its own accuracy through built-in systemic checks:

-

System Suitability Test (SST): Before each batch, inject a neat standard mixture. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10. This proves the instrument is fit-for-purpose before any precious samples are consumed.

-

Matrix Factor (MF) Normalization: Calculated by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. The IS-normalized MF (MF_analyte / MF_IS) must be ~1.0 (acceptable range 0.85 - 1.15). This calculation mathematically proves that Desmethylsildenafil-d8 effectively neutralizes any hidden matrix effects[2].

-

Linearity & Precision: The calibration curve must demonstrate linearity from 1.0 to 1000 ng/mL for Sildenafil, and 0.5 to 500 ng/mL for N-Desmethylsildenafil, with a correlation coefficient (r²) ≥ 0.995[2]. Quality Control (QC) samples at low, mid, and high concentrations must yield precision within ±15% RSD.

References

-

Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater - UvA-DARE (Digital Academic Repository). 3

-

N-Desmethyl Sildenafil-D8 | CAS 1185168-06-2 - Veeprho Pharmaceuticals. 4

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC (NIH).1

-

Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing). 2

Sources

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. veeprho.com [veeprho.com]

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Sildenafil and N-Desmethylsildenafil in Human Urine

Introduction & Clinical Significance

The bioanalytical monitoring of Sildenafil and its primary active metabolite, N-desmethylsildenafil (UK-103,320), in human urine is a critical workflow in forensic toxicology, clinical pharmacokinetics, and anti-doping screening[1]. Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9[2].

Because only a small fraction of the parent drug is excreted unchanged in urine (~13%), quantifying the N-desmethyl metabolite—which retains approximately 50% of the parent compound's PDE5 inhibitory activity—is essential for confirming systemic exposure[2]. To achieve the necessary sensitivity (Limits of Detection ≤ 1 ng/mL) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), rigorous sample preparation is required to eliminate the complex endogenous matrix of urine, which otherwise causes severe ion suppression in electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources[3].

Fig 1: Hepatic metabolism of Sildenafil to N-desmethylsildenafil and subsequent urinary excretion.

Causality in Experimental Design: The "Why" Behind the Chemistry

As an Application Scientist, designing a robust extraction protocol requires exploiting the physicochemical properties of the analytes. Sildenafil contains both a piperazine moiety (pKa ~6.5) and an amide group (pKa ~9.2)[2]. This dual nature dictates our extraction strategies:

-

For Solid-Phase Extraction (SPE): By buffering the urine to pH 6.0 , the piperazine nitrogen is partially ionized. This allows the molecule to be effectively retained on mixed-mode cation-exchange/reversed-phase sorbents[1]. The dual-retention mechanism permits aggressive washing steps with organic solvents to remove neutral lipids and urea without prematurely eluting the target analytes.

-

For Liquid-Liquid Extraction (LLE): By adjusting the urine to a highly alkaline state (pH 9.0 ), the analytes are driven into their un-ionized (free base) forms[4]. In this neutral state, they partition highly efficiently into moderately polar organic solvent mixtures, such as diethyl ether/dichloromethane or ethyl acetate/dichloromethane/chloroform[4][5].

Every protocol below is designed as a self-validating system . The mandatory inclusion of an isotopically labeled internal standard (e.g., Sildenafil-d8) prior to any sample manipulation ensures that extraction losses and matrix-induced ion suppression are mathematically corrected during MS/MS quantification[1].

Methodologies: Step-by-Step Protocols

Protocol A: Mixed-Mode Solid-Phase Extraction (The Gold Standard)

This method provides the highest extract cleanliness and is recommended for postmortem forensic analysis or anti-doping screening where matrix interference is severe[1][3].

Reagents Required:

-

0.1 M Phosphate Buffer (pH 6.0)

-

Methanol (LC-MS Grade)

-

Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v)

-

Internal Standard: Sildenafil-d8 (1 µg/mL in Methanol)

Step-by-Step Workflow:

-

Sample Pre-treatment: Transfer 1.0 mL of human urine to a clean centrifuge tube. Add 50 µL of Sildenafil-d8 internal standard.

-

Centrifugation: Centrifuge at 820 × g for 5 minutes to precipitate cellular debris and insoluble proteins[1].

-

Buffering: Transfer the supernatant to a new glass culture tube. Add 4.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 10 seconds[1].

-

Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 2.0 mL of Methanol, followed immediately by 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Critical: Do not allow the sorbent bed to dry out.[1]

-

Sample Loading: Load the buffered urine extract onto the SPE column at a flow rate of 1-2 mL/min.

-

Washing: Wash the column with 2.0 mL of deionized water, followed by 2.0 mL of 5% Methanol in water to remove highly polar endogenous interferences. Dry the column under full vacuum for 5 minutes.

-

Elution: Elute the target analytes using 2.0 mL of the freshly prepared Elution Solvent (DCM:IPA:NH4OH). Collect in a clean glass vial.

-

Reconstitution: Evaporate the eluate to dryness in a water bath at 40°C under a gentle stream of dry nitrogen. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., Acetonitrile/Formic acid buffer)[1][3].

Fig 2: Step-by-step Solid-Phase Extraction (SPE) workflow for Sildenafil and metabolites.

Protocol B: Liquid-Liquid Extraction (High-Throughput Alternative)

LLE is a highly cost-effective alternative that provides excellent recoveries for high-throughput clinical environments, though it may result in slightly higher matrix effects compared to SPE[4].

Reagents Required:

-

Alkaline Buffer: Boric acid–Potassium chloride–Sodium hydroxide (pH 9.0) or 0.1 M Na2CO3[4][5]

-

Extraction Solvent: Diethyl ether:Dichloromethane (60:40, v/v)[5]

Step-by-Step Workflow:

-

Spiking: Aliquot 3.0 mL of human urine into a 15 mL glass centrifuge tube. Add the Sildenafil-d8 internal standard.

-

Alkalinization: Add 1.0 mL of the pH 9.0 buffer to force the analytes into their un-ionized free base form[4]. Vortex gently.

-

Extraction: Add 5.0 mL of the Extraction Solvent (Diethyl ether:Dichloromethane, 60:40).

-

Partitioning: Cap the tube and agitate on a mechanical shaker for 10 minutes to ensure complete partitioning of the analytes into the organic layer.

-

Phase Separation: Centrifuge at 3000 × g for 5 minutes. The organic layer (containing the analytes) will separate from the aqueous urine phase.

-

Collection & Drying: Carefully transfer the organic layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of mobile phase prior to LC-MS/MS injection.

Quantitative Data & Analytical Performance

The choice of sample preparation directly impacts the analytical performance of the LC-MS/MS assay. Below is a synthesized comparison of validated metrics for both extraction methodologies based on authoritative toxicological studies[1][3][4][5].

| Analytical Parameter | Protocol A: Solid-Phase Extraction (SPE) | Protocol B: Liquid-Liquid Extraction (LLE) |

| Analyte Recovery (%) | 79% – 88% (Highly consistent) | > 94% (High yield, variable matrix effects) |

| Limit of Detection (LOD) | 0.19 – 0.39 ng/mL | 1.0 – 30.0 ng/mL |

| Linear Dynamic Range | 0.78 – 800 ng/mL | 20.0 – 1000 ng/mL |

| Matrix Cleanliness | Excellent (Minimal ion suppression) | Moderate (Phospholipid carryover possible) |

| Primary Advantage | Superior sensitivity for trace forensic analysis | Low cost, rapid execution for clinical screening |

| Primary Limitation | Higher cost per sample (cartridge expenses) | Requires handling highly volatile/toxic solvents |

Conclusion & Best Practices

Successful quantification of Sildenafil and N-desmethylsildenafil in urine relies heavily on the integrity of the sample preparation phase. For ultra-trace analysis (e.g., aviation fatalities or strict anti-doping controls), Protocol A (SPE) is unequivocally the method of choice due to its ability to achieve sub-ng/mL LODs and eliminate ion-suppressing salts[1]. When implementing these protocols, always ensure that evaporation steps do not exceed 40°C, as thermal degradation of the analytes can artificially lower recovery rates[3]. Furthermore, the use of a matched stable-isotope internal standard (Sildenafil-d8) is non-negotiable for establishing a self-validating, E-E-A-T compliant analytical workflow.

References

-

Crouch, D.J., et al. "Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities." Federal Aviation Administration (FAA) Civil Aerospace Medical Institute / Defense Technical Information Center (DTIC). Available at:[Link]

-

Baranowska, I., et al. "Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC." Talanta / University of Warsaw. Available at:[Link]

-

Roda, A., et al. "Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine." ResearchGate. Available at:[Link]

-

Katsamakas, S., et al. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faa.gov [faa.gov]

- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 5. researchgate.net [researchgate.net]

Advanced Solid-Phase Extraction (SPE) Methodologies for Desmethylsildenafil-d8 in LC-MS/MS Workflows

The Analytical Imperative: Targeting the Active Metabolite

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme (and to a lesser extent, CYP2C9) to form its major active metabolite, N-desmethylsildenafil (UK-103,320)[1]. This metabolite retains approximately 50% of the parent drug's in vitro PDE5 inhibitory activity and accounts for nearly 40% of the overall systemic exposure, making its accurate quantification critical in pharmacokinetic (PK) and toxicological studies[1].

To achieve high-fidelity quantification in complex biological matrices (e.g., plasma, serum, hair), bioanalytical workflows rely on Desmethylsildenafil-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The addition of this deuterated analog corrects for matrix-induced ion suppression and extraction losses during sample preparation.

Metabolic pathway of Sildenafil to N-Desmethylsildenafil and the d8 internal standard role.

Mechanistic Grounding: Why Mixed-Mode Cation Exchange (MCX)?

While traditional reversed-phase Solid-Phase Extraction (SPE) methods using C18 or Hydrophilic-Lipophilic Balance (HLB) sorbents are common[2], they rely exclusively on hydrophobic interactions. This limits the aggressiveness of the wash steps; washing with 100% organic solvent to remove endogenous phospholipids would prematurely elute the target analytes.

Desmethylsildenafil possesses a basic piperazine moiety with a pKa of approximately 6.5 to 8.5. By exploiting this basic functional group, we can utilize Mixed-Mode Strong Cation Exchange (MCX) polymeric cartridges[3].

-

The Causality of MCX: When the sample is acidified, the piperazine nitrogen becomes fully protonated (positively charged). Upon loading, the analyte binds ionically to the negatively charged sulfonic acid groups on the sorbent. Because this ionic bond is orthogonal to hydrophobic retention, we can wash the cartridge with 100% methanol to strip away hydrophobic interferences (like neutral lipids) without risking analyte breakthrough. The analyte is finally released by applying a highly basic organic elution solvent that deprotonates the piperazine ring, breaking the ionic interaction.

Mixed-Mode Cation Exchange (MCX) SPE workflow for Desmethylsildenafil extraction.

Self-Validating Experimental Protocol: MCX-SPE

This protocol is designed for the extraction of Desmethylsildenafil and Desmethylsildenafil-d8 from 50–200 µL of biological matrix (e.g., plasma)[2][4].

Step 1: Sample Pretreatment

-

Action: Aliquot 100 µL of plasma into a clean microcentrifuge tube. Add 10 µL of Desmethylsildenafil-d8 working internal standard solution (e.g., 100 ng/mL). Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

-

Causality: Phosphoric acid disrupts protein binding and lowers the pH well below the analyte's pKa, ensuring >99% of the molecules are positively charged for optimal ionic binding.

-

Validation Checkpoint: Spot-check the pH of a dummy sample using indicator paper. The pH must be ≤ 3.0. If the pH is higher, the ionic interaction will fail, leading to catastrophic analyte loss during the organic wash.

Step 2: Sorbent Conditioning & Equilibration

-

Action: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade water.

-

Causality: Methanol solvates the polymeric backbone, maximizing surface area. Water removes excess organic solvent, preparing the sorbent for the aqueous sample.

-

Validation Checkpoint: Do not allow the cartridge bed to run dry before loading. A dry bed causes channeling, reducing interaction time and recovery.

Step 3: Sample Loading

-

Action: Load the pretreated sample onto the cartridge. Apply gentle vacuum to achieve a flow rate of ~1 drop per second.

-

Validation Checkpoint: Collect the load effluent. If method development is failing, analyze a 10 µL aliquot of this effluent via LC-MS/MS. The presence of Desmethylsildenafil-d8 indicates either sorbent overloading or an incorrect loading pH (breakthrough).

Step 4: Interference Washing

-

Action (Wash 1 - Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge.

-

Causality: Removes polar endogenous salts and proteins while maintaining the acidic environment to keep the analyte bound.

-

-

Action (Wash 2 - Organic): Pass 1 mL of 100% Methanol.

-

Causality: This is the critical advantage of MCX. The 100% organic wash strips away strongly retained hydrophobic interferences (e.g., phospholipids) that cause severe ion suppression in the mass spectrometer. The analyte remains anchored via its ionic bond.

-

Step 5: Elution

-

Action: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean glass tube.

-

Causality: The strong base (NH₄OH) raises the pH above the analyte's pKa, neutralizing the piperazine nitrogen. The ionic bond is broken, and the methanol easily sweeps the now-neutral, hydrophobic analyte off the sorbent.

-

Validation Checkpoint: Prepare the elution solvent fresh daily. Ammonia gas readily volatilizes from solution; using old elution solvent will result in incomplete deprotonation and poor recovery.

Step 6: Evaporation and Reconstitution

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Quantitative Performance Comparison

To justify the selection of MCX-SPE over simpler techniques like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), the following table summarizes typical quantitative performance metrics for piperazine-derivative extraction in bioanalysis.

| Sample Preparation Technique | Primary Mechanism of Action | Absolute Recovery (%) | Matrix Effect (Ion Suppression) | Phospholipid Removal Efficiency | Throughput |

| Protein Precipitation (PPT) | Solvent-induced protein denaturation | 85 – 95% | > 40% (Severe) | Poor | High |

| Liquid-Liquid Extraction (LLE) | Differential solubility partitioning | 70 – 85% | 15 – 25% (Moderate) | Moderate | Medium |

| Reversed-Phase SPE (C18) | Hydrophobic retention | 80 – 90% | 10 – 20% (Low) | Good | Medium |

| Mixed-Mode SPE (MCX) | Orthogonal (Ionic + Hydrophobic) | 90 – 98% | < 5% (Negligible) | Excellent | Medium |

Data synthesis reflects standard bioanalytical validation parameters for basic drugs, demonstrating that while PPT is faster, MCX-SPE provides the cleanest extract, which is mandatory for achieving sub-ng/mL Lower Limits of Quantitation (LLOQ) without matrix interference.

Troubleshooting & Optimization Insights

-

Isotopic Interference (Crosstalk): Ensure the mass transition for Desmethylsildenafil-d8 (e.g., m/z 469.4 → 283.4) does not suffer from crosstalk with the unlabeled analyte. If the d8 standard contains trace amounts of d0 (unlabeled), it will artificially inflate the baseline of the lower calibration standards. Always run a "Zero Sample" (blank matrix + IS) to validate isotopic purity.

-

Incomplete Recovery: If recovery drops below 80%, investigate the elution step. Ensure the NH₄OH concentration is truly 5% and that the sample is allowed to percolate slowly through the sorbent bed during elution to allow sufficient time for the acid-base neutralization reaction to occur.

References

- Sildenafil 4.

- Source: PubMed (nih.gov)

- Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard Source: Benchchem URL

- Source: researcher.

Sources

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Optimizing Bioanalytical Assays: A Protocol for Establishing MRM Transitions for Desmethylsildenafil-d8 in Mass Spectrometry

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity. A key element of robust LC-MS/MS-based quantification is the use of stable isotope-labeled internal standards (SIL-IS), which are chemically and physically almost identical to the analyte of interest.[1] This application note provides a detailed protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for Desmethylsildenafil-d8, a deuterated analog of N-desmethylsildenafil, the primary active metabolite of Sildenafil.[2]

Desmethylsildenafil-d8 serves as an ideal internal standard for the quantification of N-desmethylsildenafil, as well as Sildenafil itself, in various biological samples. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Sildenafil and its metabolites, providing both the theoretical underpinnings and a practical, step-by-step guide to establishing optimal MRM parameters.

Core Principles of Multiple Reaction Monitoring (MRM)

MRM is a highly selective and sensitive mass spectrometry technique that involves the monitoring of specific precursor-to-product ion transitions.[3][4] In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select a specific precursor ion (typically the protonated molecule, [M+H]⁺). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific, characteristic product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.[5] The simultaneous monitoring of multiple such transitions is termed Multiple Reaction Monitoring.[3]

Materials and Methods

Materials

-

Desmethylsildenafil-d8 reference standard

-

N-desmethylsildenafil reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

Protocol 1: Determination of the Precursor Ion

The initial step in developing an MRM method is to determine the mass-to-charge ratio (m/z) of the precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ionization mode.

-

Prepare a Stock Solution: Accurately weigh a small amount of Desmethylsildenafil-d8 and dissolve it in methanol to prepare a stock solution of approximately 1 mg/mL.

-

Prepare a Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte.

-

Direct Infusion: Infuse the working solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Full Scan Analysis (Q1 Scan): Operate the mass spectrometer in full scan mode to acquire the mass spectrum of Desmethylsildenafil-d8. The most abundant ion observed will be the [M+H]⁺ ion.

Rationale: Direct infusion of a pure standard allows for the unambiguous identification of the precursor ion without the complexity of chromatographic separation. The use of a protic solvent with a low percentage of acid promotes efficient ionization in positive ESI mode.

Protocol 2: Identification of Product Ions and Optimization of Collision Energy

Once the precursor ion is identified, the next step is to fragment it and identify the most stable and intense product ions.

-

Product Ion Scan: Set the first quadrupole (Q1) to isolate the m/z of the precursor ion determined in Protocol 1. The collision cell (q2) is filled with a collision gas (e.g., argon), and a range of collision energies are applied. The third quadrupole (Q3) is set to scan across a mass range to detect all fragment ions produced.

-

Select Candidate Product Ions: From the product ion spectrum, identify two to three of the most abundant and specific product ions. The selection of multiple product ions allows for the development of a more robust method with a quantifier and one or more qualifier ions for enhanced specificity.

-

Collision Energy (CE) Optimization: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while systematically varying the collision energy. The optimal collision energy is the value that yields the highest product ion intensity.

Rationale: The fragmentation pattern of a molecule is unique and dependent on its chemical structure. Identifying the most intense and stable product ions ensures the highest sensitivity for the MRM assay. Optimizing the collision energy for each transition is crucial as it directly impacts the efficiency of fragmentation and, consequently, the signal intensity.

Results and Discussion

Predicted MRM Transitions for Desmethylsildenafil-d8

Based on the known molecular weight of Desmethylsildenafil-d8 (468.60 g/mol )[3][4][6][7] and the established fragmentation patterns of N-desmethylsildenafil and other deuterated sildenafil analogs,[8][9] the following MRM transitions are predicted:

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role |

| Desmethylsildenafil-d8 | 469.6 | 283.4 | Quantifier |

| Desmethylsildenafil-d8 | 469.6 | 100.1 | Qualifier |

| N-desmethylsildenafil | 461.4 | 283.2 | Quantifier |

| N-desmethylsildenafil | 461.4 | 99.1 | Qualifier |

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. It is imperative to confirm these transitions experimentally using the protocols outlined above. The quantifier ion is typically the most abundant and is used for concentration calculations, while the qualifier ion(s) provide additional confirmation of the analyte's identity.

The fragmentation leading to the product ion at m/z 283.4 is characteristic of the core structure of sildenafil and its metabolites, resulting from cleavage of the piperazine ring.[10] As the deuterium labeling in Desmethylsildenafil-d8 is on the piperazine ring, this primary fragmentation pathway is expected to remain consistent with the non-deuterated analogue.

Experimental Workflow Visualization

The following diagram illustrates the systematic workflow for establishing and optimizing MRM transitions for Desmethylsildenafil-d8.

Caption: Workflow for MRM method development for Desmethylsildenafil-d8.

Protocol for a Self-Validating System